molecular formula C16H17ClN2 B11966740 alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine CAS No. 126091-87-0

alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine

Katalognummer: B11966740
CAS-Nummer: 126091-87-0
Molekulargewicht: 272.77 g/mol
InChI-Schlüssel: VOMIFQABAXADCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group and a dimethylamino group attached to a tolyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine typically involves the reaction of 4-chloro-o-toluidine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.

Wissenschaftliche Forschungsanwendungen

Alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine involves its interaction with specific molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-o-toluidine: A related compound with similar structural features but different reactivity and applications.

    N,N-Dimethylformamide: Used in the synthesis of alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine and has distinct properties.

    4-Chloro-alpha,alpha,alpha-trifluoro-o-toluidine: Another similar compound with unique chemical characteristics.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

126091-87-0

Molekularformel

C16H17ClN2

Molekulargewicht

272.77 g/mol

IUPAC-Name

4-[(4-chloro-2-methylphenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H17ClN2/c1-12-10-14(17)6-9-16(12)18-11-13-4-7-15(8-5-13)19(2)3/h4-11H,1-3H3

InChI-Schlüssel

VOMIFQABAXADCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)N=CC2=CC=C(C=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.